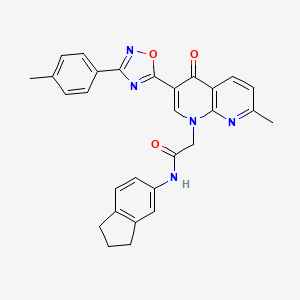

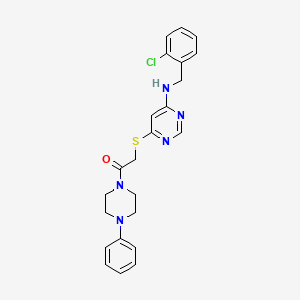

![molecular formula C10H10F2O2 B2831510 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane CAS No. 1864192-28-8](/img/structure/B2831510.png)

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is a chemical compound with the CAS number 1864192-28-8 . It is used in various applications and is supplied by several vendors .

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the search results . For a detailed molecular structure analysis, it would be best to use specialized software or databases that provide this information.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, density, and molecular weight, can provide valuable information about its behavior under different conditions. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results . For a detailed analysis of these properties, it would be best to refer to specific scientific literature or databases that provide this information.Applications De Recherche Scientifique

Gene Mutations and Micronuclei Induction

Oxiranes, including compounds similar to 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane, have been evaluated for their potential to induce gene mutations and chromosomal aberrations in mammalian cells. Such studies are crucial for understanding the genetic risks associated with exposure to these compounds. The research indicated that some oxiranes could induce micronuclei and gene mutations, suggesting a need for caution in their use and handling (Schweikl, Schmalz, & Weinmann, 2004).

Chiral Resolution Reagents

Certain oxiranes have been developed as chiral resolution reagents, offering new methods for determining the enantiomeric excess (ee) of α-chiral amines. This application is significant in synthetic chemistry and pharmaceuticals, where the chirality of compounds can influence their biological activity (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Stability in Dental Applications

Siloranes, which possess oxirane groups, have been investigated for their stability in dental composite materials. The stability of these compounds in aqueous systems is critical for their application in the oral environment, where they must resist degradation and maintain their structural integrity (Eick, Smith, Pinzino, & Kostoryz, 2006).

Electrochromic Properties

The synthesis of compounds involving oxirane groups has led to the development of materials with promising electrochromic properties. These materials change color upon oxidation or reduction, which could be utilized in smart windows, displays, and energy-efficient coatings (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).

Organic Synthesis and Catalysis

Oxiranes serve as intermediates in various organic synthesis reactions, facilitating the formation of complex molecules through ring-opening reactions. These reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and polymers, showcasing the versatility of oxiranes in chemical synthesis (Liu & Bao, 2010).

Safety and Hazards

The safety and hazards associated with a compound are crucial for its handling and use. Unfortunately, the specific safety and hazard information for 2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane is not provided in the search results . For detailed safety and hazard information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or other relevant safety databases.

Propriétés

IUPAC Name |

2-[(4,5-difluoro-2-methylphenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-2-8(11)9(12)3-10(6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYVQQVOCJMYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2CO2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

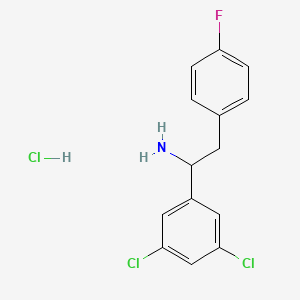

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

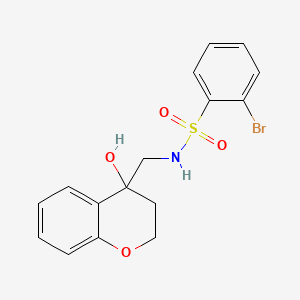

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

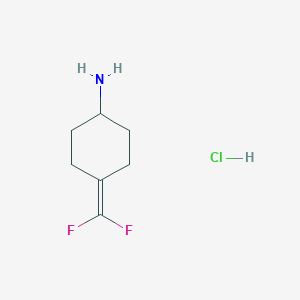

![2-(chloromethyl)-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831431.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)

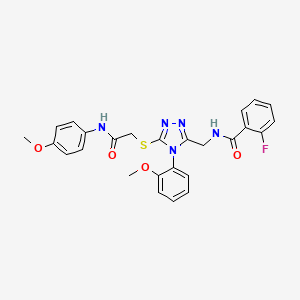

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)